3-Amino-4-(morpholin-4-yl)benzonitrile
Description
Properties
IUPAC Name |
3-amino-4-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-9-1-2-11(10(13)7-9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRALOPNZCFSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596789 | |
| Record name | 3-Amino-4-(morpholin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59504-49-3 | |
| Record name | 3-Amino-4-(morpholin-4-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 4-Chlorobenzonitrile
The process begins with the nitration of 4-chlorobenzonitrile, where the electron-withdrawing nitrile group directs electrophilic substitution to the meta position. Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C yield 4-chloro-3-nitrobenzonitrile. The nitrile group’s meta-directing effect ensures selective nitro group placement at position 3, minimizing di-nitration byproducts.
Reaction Conditions:
Morpholine Substitution via Nucleophilic Aromatic Substitution
The chlorine atom at position 4 is replaced by morpholine through nucleophilic aromatic substitution (SNAr). Morpholine’s strong nucleophilicity, combined with a polar aprotic solvent like dimethylformamide (DMF), facilitates displacement at elevated temperatures.
Optimized Protocol:
-
Reagents: Morpholine (2.5 equiv), potassium carbonate (K₂CO₃, 3.0 equiv)
-
Solvent: DMF, 100°C, 12–18 hours
The reaction’s success hinges on the electron-deficient aromatic ring, activated by the nitrile and nitro groups. Microwave-assisted methods have reduced reaction times to 2–4 hours without compromising yield.
Reduction of Nitro to Amino Group
The final step involves reducing the nitro group to an amine. Catalytic hydrogenation (H₂/Pd-C) is preferred for its scalability and minimal waste:
Hydrogenation Conditions:
Alternative methods, such as Fe/HCl reduction, are less common due to iron sludge generation but remain viable for small-scale synthesis (yield: 88–90%).
Industrial-Scale Adaptations
Continuous Flow Nitration
Recent advancements in flow chemistry have improved nitration safety and efficiency. A continuous flow reactor with staggered cooling zones maintains temperatures below 10°C, achieving 93% conversion with 99% regioselectivity.
Solvent-Free Morpholine Substitution
Green chemistry approaches eliminate DMF by using excess morpholine as both reagent and solvent. This method reduces purification steps and achieves 90% yield at 120°C.
Comparative Analysis of Methods
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Nitration Yield | 85–90% | 93% |
| Morpholine Substitution | 92–95% (DMF) | 90% (solvent-free) |
| Reduction Efficiency | 94–96% (H₂/Pd-C) | 95% (flow hydrogenation) |
| Reaction Time | 24–36 hours | 8–12 hours |
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Over-nitration is minimized by controlling HNO₃ stoichiometry and reaction temperature. Adding urea quenches excess nitric acid, suppressing di-nitration.
Chemical Reactions Analysis
Substitution Reactions
3-Amino-4-(morpholin-4-yl)benzonitrile exhibits versatile substitution reactivity due to its amino and nitrile functional groups. Key reactions include:
Nucleophilic Aromatic Substitution
The electron-rich morpholine ring and amino group facilitate electrophilic substitution at the benzene ring. For example:
- Halogenation : Reacts with bromine in acetic acid to yield 3-amino-5-bromo-4-(morpholin-4-yl)benzonitrile at 80°C (patent ).
- Nitration : Under HNO₃/H₂SO₄ conditions, introduces nitro groups at the para position relative to the nitrile group (patent ).
Amine-Alkylation
The primary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃, forming N-alkyl derivatives (research article).
Oxidation Reactions
- Nitrile to Amide : Treatment with H₂O₂ in acidic media converts the nitrile group to a primary amide (C≡N → CONH₂) (PMC article ).
- Amine Oxidation : The amino group oxidizes to a nitroso intermediate using MnO₂, with further oxidation to nitro derivatives under strong conditions (PubChem entry ).
Reduction Reactions
- Nitrile to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, yielding 3-amino-4-(morpholin-4-yl)benzylamine (synthesis protocol ).
- Selective Amino Protection : Borane-THF selectively reduces the nitrile while preserving the morpholine and amino groups (patent ).
Cyclization and Ring-Forming Reactions
The compound participates in cycloadditions and heterocycle synthesis:
- Triazole Formation : Reacts with sodium azide and Cu(I) catalysts to form 1,2,3-triazole derivatives via click chemistry (PubMed entry ).
- Quinoline Synthesis : Under Friedländer conditions (e.g., acetylacetone/AlCl₃), forms fused quinoline structures (research article ).
Comparative Reaction Analysis
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 3-Amino-4-(morpholin-4-yl)benzonitrile features a benzene ring with an amino group and a morpholine substituent. The presence of these functional groups enhances its reactivity and biological activity.
- Molecular Formula : C12H14N3O
- Molecular Weight : 218.26 g/mol
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Targeting Receptors : The compound has shown efficacy as a negative allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in neurological disorders such as anxiety and schizophrenia. This interaction can potentially reduce neurotransmitter signaling associated with these conditions .
In vitro studies have demonstrated that this compound exhibits significant biological activity:
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that modifications to the morpholine and benzonitrile moieties can significantly influence the compound's biological activity. For instance, substituents at different positions on the benzene ring can enhance or diminish its efficacy against specific targets .
Case Study 1: Anticancer Properties
A study examining the anticancer properties of this compound reported that it effectively inhibited cell proliferation in breast cancer cell lines. The mechanism involved the induction of apoptosis through the modulation of signaling pathways related to cell survival .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial efficacy of this compound revealed that it possesses significant activity against multidrug-resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-Amino-4-(morpholin-4-yl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and morpholine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Functional Group Impact on Pharmacokinetics
- Morpholin-4-yl Group : Enhances solubility and hydrogen-bonding capacity, critical for brain penetration (e.g., PF-06447475’s efficacy in CNS targets) .
- Trifluoromethyl (CF₃) : Increases electronegativity and metabolic stability, common in agrochemicals and CNS drugs .
- Sulfanyl Groups (e.g., DASB) : Improve binding to SERT via hydrophobic interactions and sulfur’s polarizability .
- Amino Groups: Facilitate hydrogen bonding with target proteins, enhancing affinity (e.g., SERT binding in DASB) .
Research Findings and Trends
- LRRK2 Selectivity : The morpholine group in PF-06447475 contributes to >1000-fold selectivity for LRRK2 over other kinases, a key advantage for therapeutic use .
- Neuroimaging Stability : Fluorine-18 analogues of DASB exhibit prolonged in vivo stability compared to carbon-11 variants, enabling longer imaging windows .
- Synthetic Accessibility : Morpholine-containing benzonitriles are synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling, with yields >70% in optimized routes .
Biological Activity
3-Amino-4-(morpholin-4-yl)benzonitrile, a compound with the CAS number 59504-49-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzonitrile core substituted with an amino group and a morpholine ring. The presence of both the amino and morpholine functionalities is believed to contribute to its biological activity.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for various kinases, similar to other morpholine-containing compounds which have shown activity against protein kinases involved in cancer progression .
- Receptor Interaction : It may interact with specific receptors or enzymes that are crucial in cellular signaling pathways, potentially altering their activity and leading to therapeutic effects .
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- In vitro Studies : The compound has been tested against various cancer cell lines, showing moderate to significant cytotoxicity. For instance, in studies involving leukemia and solid tumor cell lines, it demonstrated IC50 values ranging from 5.6 μM to 40 μM .
- Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in tumor growth suggests its potential as a therapeutic agent in oncology.
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| K562 | 5.6 | High |
| HL60 | 8.2 | Moderate |
| A549 | 31 | Moderate |
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, although further research is needed to establish efficacy against specific pathogens.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this compound may also possess such properties .
Case Studies and Research Findings
- GSK-3 Inhibition : Research has highlighted the compound's potential as a Glycogen Synthase Kinase 3 (GSK-3) inhibitor. Inhibitors of GSK-3 are of particular interest due to their roles in various diseases, including cancer and neurodegenerative disorders .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of kinases involved in cancer pathways .
Q & A
Q. Methodological Considerations :
- Boronic Acid Stability : Use of pinacol boronic esters improves stability and reduces side reactions.
- Catalyst Loading : Lower Pd concentrations (1–2 mol%) reduce metal contamination but may prolong reaction times.
- Yield Optimization : Excess aryl halide (1.2–1.5 equiv.) drives the reaction to completion, achieving yields >80% .
How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Q. Basic Research Focus
- NMR Analysis :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 3.6–3.8 ppm (morpholine CH₂), and δ 2.4–2.6 ppm (NH₂) confirm substitution patterns .
- ¹³C NMR : A nitrile carbon signal near δ 118–120 ppm is characteristic.
- X-ray Crystallography :
- Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters:
- R-factor : <5% for high-resolution data.
- Puckering Analysis : Morpholine ring conformation is validated using Cremer-Pople coordinates .
Q. Advanced Consideration :
- Discrepancy Resolution : If experimental data (e.g., bond lengths) deviate from computational models (DFT), check for solvent effects or thermal motion artifacts using WinGX/ORTEP .
What are the primary biological targets of this compound, and how is its activity quantified in vitro?
Basic Research Focus
The compound is a LRRK2 kinase inhibitor with applications in Parkinson’s disease research:
Q. Methodological Table :
| Assay Type | Protocol Summary | Key Metrics | Reference |
|---|---|---|---|
| Kinase Inhibition | ADP-Glo™, 30-min incubation at 25°C | IC₅₀, Z’-factor >0.5 | |
| Cellular Uptake | LC-MS/MS quantification in SH-SY5Y cells | Brain penetrance (Kp >1) |
How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?
Advanced Research Focus
Discrepancies often arise from pharmacokinetic factors:
- Blood-Brain Barrier (BBB) Penetration :
- Metabolic Stability :
- Microsomal Assays : Human liver microsomes (HLM) predict clearance rates. Co-administer CYP3A4 inhibitors if metabolism is rapid.
Case Study :
In G2019S-LRRK2 rat models, oral dosing (30 mg/kg b.i.d.) achieved brain concentrations >10× IC₅₀, rescuing dopaminergic neuron loss .
What advanced computational strategies are used to model the binding mode of this compound to LRRK2?
Q. Advanced Research Focus
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Glide.
- Key Interactions : Morpholine oxygen forms hydrogen bonds with Asp2017; nitrile group stabilizes hydrophobic pocket .
- MD Simulations :
- Protocol : 100-ns simulations in explicit solvent (AMBER force field) to assess binding stability (RMSD <2 Å).
Validation :
Compare predicted binding poses with crystallographic data (PDB: 4W8D) .
How should researchers address challenges in synthesizing isotopically labeled analogs for PET imaging?
Q. Advanced Research Focus
- ¹⁸F Radiolabeling :
- Biodistribution Studies :
- ROI Analysis : Use μPET/CT in non-human primates to quantify SERT binding (BPND >1.5 in striatum) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
